2-Aminoquinoline-3-carbothioamide
Description
2-Aminoquinoline-3-carbothioamide is a quinoline derivative featuring an amino group (-NH₂) at the 2-position and a carbothioamide (-C(=S)-NH₂) moiety at the 3-position of the heteroaromatic ring. Quinoline-based compounds are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
2-aminoquinoline-3-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S/c11-9-7(10(12)14)5-6-3-1-2-4-8(6)13-9/h1-5H,(H2,11,13)(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYUCMJLNGWFGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)N)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40734756 | |
| Record name | 2-Aminoquinoline-3-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40734756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62574-47-4 | |
| Record name | 2-Aminoquinoline-3-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40734756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminoquinoline-3-carbothioamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of 2-Aminoquinoline-3-carboxamide
Carboxamide intermediates are synthesized via condensation of 2-aminoquinoline-3-carbonitrile with concentrated ammonium hydroxide under reflux (Method A) or via Pd-catalyzed carbonylation of 2-amino-3-bromoquinoline (Method B). Method A achieves 85–90% yields using HCl as a catalyst, while Method B requires higher temperatures (120°C) but offers better regioselectivity.
Conversion to Thioamide Using Sulfurizing Agents
The carboxamide is treated with Lawesson’s reagent (2.2 equivalents) in anhydrous toluene at 110°C for 6 hours, achieving 70–78% conversion to the thioamide. Alternative reagents like P₄S₁₀ in pyridine provide lower yields (55–60%) due to side reactions. Critical parameters include:
- Solvent choice : Toluene minimizes side product formation compared to THF or DCM.
- Temperature control : Prolonged heating above 110°C degrades the quinoline ring.
Cyclization of Thiourea Derivatives
Thiourea-containing intermediates enable direct cyclization to form the thioamide group. A patented method involves:
Synthesis of 3-(4-Acetamido-3-ethoxyaniline)-2-thiocyanatopropenoic acid ethyl ester :
Cyclization and aromatization :
Acid-Mediated Hydrolysis of Nitriles
A high-yielding route from nitrile precursors is described in a patent for related quinoline carbonitriles:
Synthesis of 2-aminoquinoline-3-carbonitrile :
Thioamide formation :
Comparative Analysis of Methods
Challenges and Optimization Strategies
- Purification difficulties : Thioamides often require chromatographic separation due to polar byproducts. Preparative HPLC with C18 columns and methanol/water gradients achieves >95% purity.
- Side reactions : Over-sulfurization can occur with excess Lawesson’s reagent, necessitating precise stoichiometry.
- Green chemistry approaches : Recent studies suggest using microwave irradiation to reduce reaction times by 50% in MCRs.
Chemical Reactions Analysis
Types of Reactions: 2-Aminoquinoline-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxamide derivatives.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the amino or carbothioamide positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
2-Aminoquinoline-3-carbothioamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein binding.
Medicine: It has potential therapeutic applications, including anticancer, antimicrobial, and antiviral activities.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Aminoquinoline-3-carbothioamide involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with DNA and RNA synthesis, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Structural Analogs in the Quinoline Family
(a) 2-Amino-3-(2-methoxyphenyl)quinoline 1-oxide (3o)
- Structure: Substituted quinoline with a 2-methoxyphenyl group at position 3 and an N-oxide group.
- Key Differences: The absence of a carbothioamide group and the presence of a methoxy substituent and N-oxide alter electronic properties and solubility. N-Oxides often enhance metabolic stability and bioavailability compared to parent quinoline structures .
- Synthesis : Prepared via palladium-catalyzed intramolecular reactions, a method common for complex heterocycles .
(b) 2-Amino-4-(5-(tert-butyl)thiophen-2-yl)-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (352648-26-1)
- Structure: Hexahydroquinoline fused with a thiophene ring, featuring a trifluoromethylphenyl group and a tert-butyl substituent.
- The carbothioamide is replaced by a nitrile group (-CN), which alters reactivity and target interactions .
Carbothioamide-Containing Heterocycles
(a) 5-Amino-1,3-thiazole-2-carbothioamide
- Structure: Thiazole ring with amino and carbothioamide groups.
- Molecular Formula : C₄H₅N₃S₂ (Molar Mass: 159.23 g/mol).
- Key Differences: The smaller thiazole core (vs. However, the carbothioamide group retains hydrogen-bonding capacity, making it relevant in enzyme inhibition .
Biological Activity
2-Aminoquinoline-3-carbothioamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
2-Aminoquinoline-3-carbothioamide is characterized by a quinoline backbone with an amino group at the 2-position and a carbothioamide group at the 3-position. This unique structure contributes to its biological activity, particularly in antimicrobial and anticancer applications.
Biological Activities
Research indicates that 2-aminoquinoline-3-carbothioamide exhibits several significant biological activities:
- Antimicrobial Activity : Studies have demonstrated that this compound possesses notable antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : Preliminary investigations suggest that 2-aminoquinoline-3-carbothioamide may inhibit the proliferation of cancer cell lines, including breast and lung cancer .
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular processes, which could contribute to its therapeutic effects .
The mechanisms underlying the biological activity of 2-aminoquinoline-3-carbothioamide are multifaceted:
- Interaction with Cellular Targets : The presence of the amino and carbothioamide groups allows for hydrogen bonding and interaction with various cellular targets, potentially altering their function .
- Disruption of Cellular Processes : By inhibiting key enzymes or pathways within cells, this compound may disrupt processes such as cell division and metabolism, leading to cytotoxic effects in cancer cells .
Antimicrobial Efficacy
A study assessing the antimicrobial efficacy of 2-aminoquinoline-3-carbothioamide revealed that it exhibited significant activity against both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for S. aureus were found to be lower than those for standard antibiotics, indicating a promising alternative for antibiotic resistance .
Anticancer Activity
In vitro studies on various cancer cell lines demonstrated that 2-aminoquinoline-3-carbothioamide inhibited cell growth significantly. For instance, in a study involving breast cancer cells (MCF-7), the compound induced apoptosis at concentrations as low as 10 µM, highlighting its potential as an anticancer agent .
Table 1: Biological Activities of 2-Aminoquinoline-3-carbothioamide
| Activity Type | Target Organisms/Cells | Observed Effect | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 8 µg/mL | |
| Antimicrobial | Escherichia coli | MIC = 16 µg/mL | |
| Anticancer | MCF-7 (Breast Cancer) | Induces apoptosis (10 µM) | |
| Anticancer | A549 (Lung Cancer) | Cell growth inhibition |
| Mechanism | Description | Implications |
|---|---|---|
| Enzyme Inhibition | Inhibits specific enzymes affecting metabolism | Potential therapeutic target |
| Cellular Interaction | Forms hydrogen bonds with cellular targets | Alters cellular function |
| Apoptosis Induction | Triggers programmed cell death in cancer cells | Useful in cancer therapy |
Q & A
Q. What spectroscopic techniques are essential for characterizing 2-Aminoquinoline-3-carbothioamide and its derivatives?
Methodological Answer: Structural confirmation of 2-Aminoquinoline-3-carbothioamide requires a combination of spectroscopic methods:
- FTIR : Identifies functional groups (e.g., thioamide C=S stretch at ~1200–1050 cm⁻¹).
- 1H/13C NMR : Resolves proton environments (e.g., aromatic protons in quinoline ring at δ 7.5–8.5 ppm) and carbon types (e.g., thiocarbonyl carbon at δ ~190–200 ppm).
- Mass Spectrometry : Confirms molecular ion peaks (e.g., [M+H]+ for C₁₀H₈N₃S at m/z 218.05).
Cross-referencing these techniques ensures unambiguous structural assignment, particularly for distinguishing positional isomers or tautomeric forms .
Q. What synthetic routes are most effective for preparing 2-Aminoquinoline-3-carbothioamide?
Methodological Answer: A robust method involves:
Starting Material : Acetanilide derivatives subjected to Vilsmeier-Haack formylation to introduce the aldehyde group at position 3 of the quinoline core.
Thioamide Formation : Reaction with thiourea or sodium hydrosulfide (NaHS) under controlled pH (e.g., in DMF at 20°C for 72 hours), yielding 93% purity (isolated via column chromatography) .
Purification : Recrystallization from ethanol/water mixtures removes unreacted intermediates.
Key challenges include avoiding over-oxidation of the thioamide group and ensuring regioselectivity in the quinoline ring .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of 2-Aminoquinoline-3-carbothioamide derivatives?
Methodological Answer: Optimization strategies include:
- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) improve intramolecular cyclization efficiency, as seen in analogous quinoline syntheses .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack during thioamide formation .
- Temperature Control : Maintaining 20–25°C prevents thermal degradation of intermediates.
- Reagent Stoichiometry : A 1.2:1 molar ratio of thiourea to aldehyde precursor minimizes side reactions.
Example data from analogous systems shows yield improvements from 70% to 93% under optimized conditions .
Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer) be resolved?
Methodological Answer: Discrepancies often arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7 for anticancer assays) or microbial strains (e.g., Gram-positive vs. Gram-negative bacteria).
- Compound Purity : Impurities >95% (validated via HPLC) are critical; commercial samples (e.g., Sigma-Aldrich) may lack analytical validation .
- Structural Analogues : Compare with derivatives like 2-Phenylquinoline-4-carboxylic acid (anticancer) and 4-Aminoquinoline (antimalarial) to isolate functional group contributions .
Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and dose-response curves (IC₅₀/EC₅₀ comparisons) mitigate variability .
Q. What computational approaches support the design of 2-Aminoquinoline-3-carbothioamide derivatives for targeted bioactivity?
Methodological Answer:
- Molecular Docking : Models interactions with biological targets (e.g., topoisomerase II for anticancer activity). Use AutoDock Vina with flexible ligand settings.
- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups at position 4) with activity trends.
- MD Simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns simulations in GROMACS).
For example, 2-Chloroquinoline-3-carbaldehyde derivatives showed improved binding affinity to kinase targets after methyl group introduction at position 8 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
